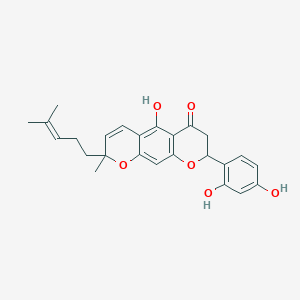
5-(3,4-Dimethoxyphenyl)-oxa-cyclopentan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,4-Dimethoxyphenyl)-oxa-cyclopentan-2-one, also known as DOM, is a synthetic hallucinogenic drug that belongs to the class of phenethylamines. It was first synthesized in the 1960s by Alexander Shulgin, a renowned chemist, and pharmacologist. DOM is a potent psychoactive compound that has been used in scientific research to study the mechanism of action of hallucinogenic drugs and their effects on the human brain.
Mecanismo De Acción
5-(3,4-Dimethoxyphenyl)-oxa-cyclopentan-2-one acts as a potent agonist of the serotonin 5-HT2A receptor, which is responsible for the psychedelic effects of hallucinogenic drugs. It binds to the receptor and activates a cascade of intracellular signaling pathways, leading to the release of neurotransmitters such as dopamine and serotonin. This results in altered perception, thought, and mood.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 5-(3,4-Dimethoxyphenyl)-oxa-cyclopentan-2-one are similar to those of other hallucinogenic drugs such as LSD and psilocybin. It alters the perception of time, space, and reality, and can induce vivid visual and auditory hallucinations. It can also cause changes in mood, thought, and emotion, and can lead to profound spiritual experiences.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 5-(3,4-Dimethoxyphenyl)-oxa-cyclopentan-2-one in scientific research has several advantages. It is a potent and selective agonist of the serotonin 5-HT2A receptor, which makes it a useful tool for studying the neurochemical basis of hallucinations and altered states of consciousness. However, its use is limited by its potency and potential toxicity. It can cause severe adverse effects such as hypertension, tachycardia, and hyperthermia, which can be fatal in some cases.
Direcciones Futuras
There are several future directions for the use of 5-(3,4-Dimethoxyphenyl)-oxa-cyclopentan-2-one in scientific research. One area of interest is the development of new drugs that target the serotonin 5-HT2A receptor for the treatment of psychiatric disorders such as depression and anxiety. Another area of interest is the study of the long-term effects of hallucinogenic drugs on the brain and behavior, which could have implications for the treatment of addiction and other mental health disorders. Additionally, the use of 5-(3,4-Dimethoxyphenyl)-oxa-cyclopentan-2-one in combination with other drugs or therapies could provide new insights into the mechanisms of action of these treatments.
Métodos De Síntesis
The synthesis of 5-(3,4-Dimethoxyphenyl)-oxa-cyclopentan-2-one involves several steps, including the condensation of 3,4-dimethoxyphenylacetone with nitromethane, reduction of the nitro group, and cyclization of the resulting intermediate with a base. The final product is obtained in the form of a white crystalline powder.
Aplicaciones Científicas De Investigación
5-(3,4-Dimethoxyphenyl)-oxa-cyclopentan-2-one has been used in scientific research to study the mechanism of action of hallucinogenic drugs and their effects on the human brain. It has been found to act as a potent agonist of the serotonin 5-HT2A receptor, which is responsible for the psychedelic effects of hallucinogenic drugs. The use of 5-(3,4-Dimethoxyphenyl)-oxa-cyclopentan-2-one in scientific research has provided valuable insights into the neurochemical basis of hallucinations and altered states of consciousness.
Propiedades
Nombre del producto |
5-(3,4-Dimethoxyphenyl)-oxa-cyclopentan-2-one |
|---|---|
Fórmula molecular |
C12H14O4 |
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
5-(3,4-dimethoxyphenyl)oxolan-2-one |
InChI |
InChI=1S/C12H14O4/c1-14-10-4-3-8(7-11(10)15-2)9-5-6-12(13)16-9/h3-4,7,9H,5-6H2,1-2H3 |
Clave InChI |
WUTCRAWYHFZCPK-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2CCC(=O)O2)OC |
SMILES canónico |
COC1=C(C=C(C=C1)C2CCC(=O)O2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(tert-butyl)-3-[({2,4-dimethyl-3-[methyl(methylsulfonyl)amino]phenyl}sulfonyl)amino]propanamide](/img/structure/B240935.png)
![4-Chloro-N-[3-(4-methyl-piperidin-1-yl)-3-oxo-propyl]-benzenesulfonamide](/img/structure/B240937.png)
![N-{2-hydroxy-3-[(methylsulfonyl)(phenyl)amino]propyl}-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B240939.png)
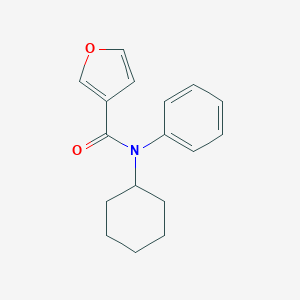
![7-ethyl-3-(2-furylmethyl)-6,10-dimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B240949.png)

![N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}butanamide](/img/structure/B240952.png)
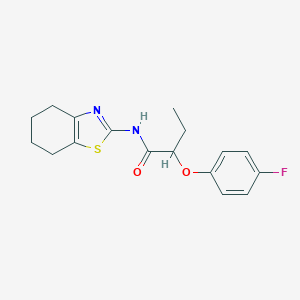
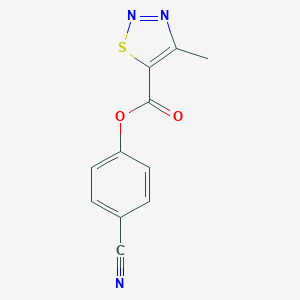
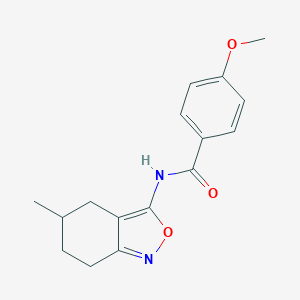

![1-[(1,1-Dioxidotetrahydro-3-thienyl)sulfonyl]pyrrolidine](/img/structure/B240965.png)
